
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with a pyrrolidine-2,5-dione moiety
Preparation Methods
The synthesis of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with maleimide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Tropone: Tropone is a related compound with a similar cycloheptatriene ring structure but lacks the pyrrolidine-2,5-dione moiety. Tropone is known for its aromatic properties and is used in various chemical reactions and applications.
Tropolone: Tropolone is another related compound that features a hydroxyl group on the cycloheptatriene ring. It is known for its biological activity and is used in medicinal chemistry and biological research.
The uniqueness of this compound lies in its combination of the cycloheptatriene ring with the pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties not found in the related compounds.
Properties
CAS No. |
92288-17-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-cyclohepta-2,4,6-trien-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h1-6,9H,7-8H2 |
InChI Key |
PNUYKMCWUWEHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



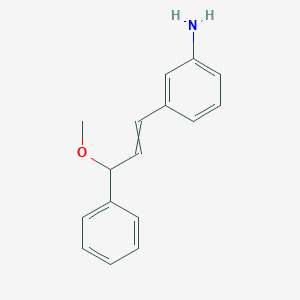
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
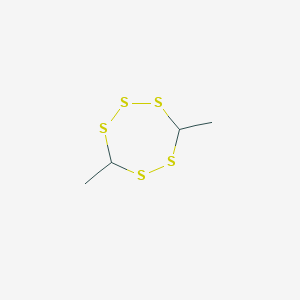

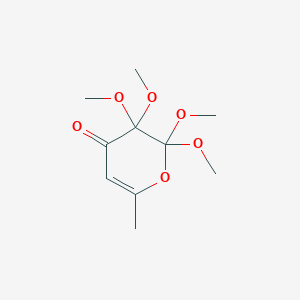

![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
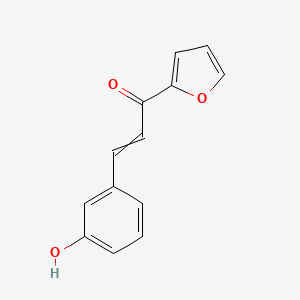
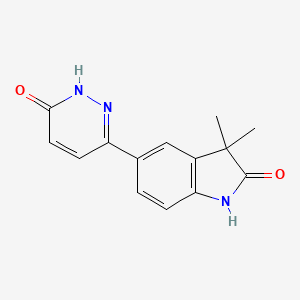
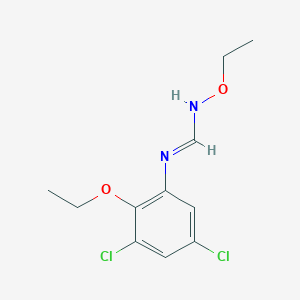

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
